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Compound of Interest

Compound Name: Methyl 2-amino-5-cyanobenzoate

Cat. No.: B189269

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of select aromatic compounds with the
chemical formula COH8N202. The focus is on isomers that have shown promise in preclinical
research, particularly as receptor antagonists and antimicrobial agents. This document
furnishes IUPAC nomenclature, quantitative biological data, detailed experimental protocols,
and visual representations of relevant biological pathways and experimental workflows to
support ongoing research and development efforts.

Identified Aromatic Isomers of C9H8N202 and their
IUPAC Names

Several aromatic isomers with the molecular formula CO9H8N202 have been identified in
chemical literature. The IUPAC (International Union of Pure and Applied Chemistry) names for
some of these compounds are provided below.
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Structure IUPAC Name

2-methyl-4-nitro-1H-indole 2-methyl-4-nitro-1H-indole[1]
2-methyl-6-nitro-1H-indole 2-methyl-6-nitro-1H-indole[2]
1-methyl-3-nitro-1H-indole 1-methyl-3-nitro-1H-indole
2-methyl-1-nitroindole 2-methyl-1-nitroindole[3]
5-methoxy-1H-indazole-3-carbaldehyde 5-methoxy-1H-indazole-3-carbaldehyde[4]

Section 1: 4-Nitroindole Derivatives as 5-HT2A
Receptor Antagonists

A series of 4-nitroindole sulfonamides have been identified as potent antagonists of the 5-HT2A
receptor, a key target in the development of treatments for various neuropsychiatric disorders.

Quantitative Data: 5-HT2A Receptor Binding Affinity

The following table summarizes the in vitro binding affinities of a novel series of 4-nitroindole
sulfonamides for the human 5-HT2A and 5-HT2C receptors. The data is presented as IC50
values, which represent the concentration of the compound required to inhibit 50% of the
binding of a radiolabeled ligand to the receptor. Most of the synthesized compounds
demonstrated IC50 values of less than 1uM for the 5-HT2A receptor.[5][6]

Compound ID 5-HT2A IC50 (uM) 5-HT2C IC50 (uM) Reference
Series of 4-nitroindole High selectivity over

. <1 [51[6]
sulfonamides 5-HT2C

Note: Specific IC50 values for individual compounds in the series were not publicly available in
the reviewed literature. The provided data reflects the general potency of the series as reported
in the source.

Experimental Protocols
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The synthesis of 4-nitroindole sulfonamides typically involves a multi-step process. A general
procedure is outlined below, based on standard organic synthesis methodologies.

» Preparation of 4-nitroindole: 4-nitroindole can be synthesized via the Reissert indole
synthesis.[7] This involves the reaction of 2-methyl-3-nitroaniline with triethyl orthoformate
and oxalic acid, followed by treatment with a base such as potassium ethoxide.[8]

» Sulfonylation: The synthesized 4-nitroindole is then reacted with a suitable sulfonyl chloride
in the presence of a base to form the sulfonamide linkage.

e Introduction of the Methyleneamino-N,N-dimethylformamidine group: The final step involves
the addition of the methyleneamino-N,N-dimethylformamidine moiety to the sulfonamide.
This can be achieved through a condensation reaction with a suitable reagent.

This protocol describes a competitive radioligand binding assay to determine the affinity of test
compounds for the 5-HT2A receptor.

e Membrane Preparation:

o Human 5-HT2A receptors are stably expressed in a suitable cell line, such as Chinese
Hamster Ovary (CHO-K1) cells.

o The cells are cultured and harvested.

o Cell membranes are prepared by homogenization in an ice-cold buffer, followed by
centrifugation to pellet the membranes. The final membrane preparation is resuspended in

an assay buffer.[5]

e Binding Assay:

[e]

The assay is performed in a 96-well plate format.

o To each well, the following are added: assay buffer, a fixed concentration of a radiolabeled
5-HT2A antagonist (e.g., [3H]ketanserin), and varying concentrations of the test
compound.

o The reaction is initiated by the addition of the receptor membrane preparation.
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o The plates are incubated to allow the binding to reach equilibrium.

o The reaction is terminated by rapid filtration through glass fiber filters, which trap the
receptor-bound radioligand.

o The filters are washed with ice-cold buffer to remove unbound radioligand.

o Data Analysis:
o The radioactivity retained on the filters is measured using a scintillation counter.

o The IC50 value is determined by plotting the percentage of specific binding against the
logarithm of the test compound concentration and fitting the data to a sigmoidal dose-
response curve.

Signaling Pathway Diagram
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Caption: 5-HT2A Receptor Antagonism by 4-Nitroindole Derivatives.

Section 2: Quinoxaline Derivatives with Antibacterial
Activity

Derivatives of 2-hydrazinyl-3-methyl-6-nitroquinoxaline, which share the CO9H8N202 core
structure, have demonstrated promising antibacterial properties.
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Quantitative Data: Antibacterial Activity

The antibacterial efficacy of a series of 3-methylquinoxaline-2-hydrazone derivatives was
evaluated against a panel of bacterial strains. The Minimum Inhibitory Concentration (MIC) and
Minimum Bactericidal Concentration (MBC) values are summarized below.

Compound ID Test Organism MIC (mg/mL) MBC (mg/mL) Reference

Series of 3- Gram-positive &
methylquinoxalin ~ Gram-negative 0.0313-0.250 0.0625 - 0.250 [2]

e-2-hydrazones bacteria

Note: The table presents the range of activities observed for the series of synthesized
compounds against the tested bacterial strains. For detailed data on individual compounds and
specific bacterial strains, please refer to the cited literature.

Experimental Protocols

The synthesis of these derivatives involves the reaction of 2-hydrazinyl-3-methyl-6-
nitroquinoxaline with various substituted acetophenones.[2]

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the
synthesized quinoxaline derivatives.

o Preparation of Bacterial Inoculum:
o The bacterial strains are cultured on a suitable agar medium.

o A suspension of the bacteria is prepared in a sterile saline solution and its turbidity is
adjusted to match a 0.5 McFarland standard.

e Preparation of Test Compounds:
o Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO).

o Serial two-fold dilutions of the stock solutions are prepared in a liquid growth medium
(e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
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 Inoculation and Incubation:
o The prepared bacterial inoculum is added to each well of the microtiter plate.

o The plate is incubated under appropriate conditions for the specific bacterial strain (e.g.,
37°C for 24 hours).

o Determination of MIC:

o The MIC is determined as the lowest concentration of the compound that completely
inhibits the visible growth of the bacteria.

o Determination of MBC (Minimum Bactericidal Concentration):
o A small aliquot from the wells showing no visible growth is subcultured onto an agar plate.

o The plate is incubated, and the MBC is determined as the lowest concentration of the
compound that results in a 99.9% reduction in the number of viable bacteria.

Experimental Workflow Diagram
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Antimicrobial Susceptibility Testing Workflow
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Caption: Workflow for Determining MIC and MBC of Quinoxaline Derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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